molecular formula C32H36F3NO4 B605190 Adomeglivant, (+/-)- CAS No. 872260-47-4

Adomeglivant, (+/-)-

カタログ番号 B605190
CAS番号: 872260-47-4
分子量: 555.64
InChIキー: FASLTMSUPQDLIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+/-)- Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist. LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes. Blockade of glucagon signalling in patients with type 2 diabetes is well tolerated and results in substantial reduction of fasting and postprandial glucose with minimal hypoglycaemia, but with reversible increases in aminotransferases. Inhibition of glucagon signalling by LY2409021 is a promising potential treatment for patients with type 2 diabetes and should be evaluated in longer clinical trials to better evaluate benefits and risks.

科学的研究の応用

Adjuvants in Vaccine Development

Adjuvants are essential in enhancing the immune response to vaccines. They play a crucial role in vaccine development, especially in improving immunogenicity. Adjuvants such as Alum, MF59, AS03, and AF03 are commonly used in licensed human vaccines, including influenza vaccines. These adjuvants have shown effectiveness in boosting immune responses and are particularly beneficial for vaccines administered during pandemics or for patients with impaired immune responses, like infants and the elderly (Tregoning, Russell, & Kinnear, 2018).

Adjuvant Therapy in Cancer Treatment

Adjuvant therapy is a significant aspect of cancer treatment. In the context of endometrial cancer, for instance, adjuvant therapies like external beam pelvic radiotherapy, vaginal brachytherapy, chemotherapy, and combined chemotherapy and radiotherapy have been extensively studied. The choice of adjuvant treatment is typically based on the presence of clinico-pathological risk factors, with molecular studies increasingly influencing treatment approaches (van den Heerik et al., 2020).

Role of Adjuvants in Immunological Research

Adjuvants have a pivotal role in immunological research, particularly in antibody formation in experimental animals. They help in investigating the immune response mechanisms and are crucial in developing new immunization strategies for human health. The exploration of adjuvants like liposomes has led to significant advances in immunological adjuvants for safe use in human immunization programs (Allison & Gregoriadis, 1974).

Influence of Adjuvants on Autoimmune Diseases

The development of vaccine adjuvants has also contributed to the understanding of autoimmune diseases. Studies have explored how vaccine adjuvants, especially those based on aluminum compounds, might trigger autoimmune responses. This research is critical in understanding the balance between vaccine efficacy and potential adverse effects (Pellegrino, Clementi, & Radice, 2015).

Adjuvants in Pharmacology and Toxicology

Adjuvants have significantly aided research in experimental pharmacology and toxicology. The adjuvant disease in rats, for example, has been instrumental in exploring drugs to control arthritis and other chronic inflammatory disorders. This research has also provided insights into how chronic diseases can affect drug efficacy and toxicity, which is crucial for clinical therapeutics (Whitehouse, 2007).

特性

CAS番号

872260-47-4

分子式

C32H36F3NO4

分子量

555.64

IUPAC名

3-[[4-[1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid

InChI

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)

InChIキー

FASLTMSUPQDLIB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(+/-)- Adomeglivant ;  Adomeglivant, (+/-)-

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adomeglivant, (+/-)-
Reactant of Route 2
Reactant of Route 2
Adomeglivant, (+/-)-
Reactant of Route 3
Adomeglivant, (+/-)-
Reactant of Route 4
Adomeglivant, (+/-)-
Reactant of Route 5
Reactant of Route 5
Adomeglivant, (+/-)-
Reactant of Route 6
Adomeglivant, (+/-)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。